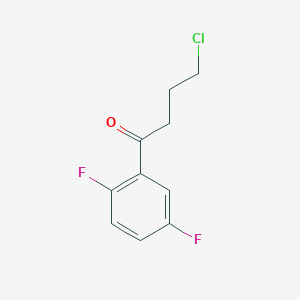

4-Chloro-1-(2,5-difluorophenyl)butan-1-one

Description

4-Chloro-1-(2,5-difluorophenyl)butan-1-one (CAS No. 1216260-42-2) is a halogenated aromatic ketone with the molecular formula C₁₀H₉ClF₂O and a molecular weight of 218.63 g/mol. It is characterized by a butanone backbone substituted with a chlorine atom at the 4-position and a 2,5-difluorophenyl group at the 1-position. Key physicochemical properties include a predicted boiling point of 293.5±30.0 °C and a density of 1.258±0.06 g/cm³, with a white crystalline powder appearance .

The compound is synthesized via high-yield routes (up to 91.33%) involving Friedel-Crafts acylation or other condensation reactions, as reported by LookChem and industrial suppliers like Wuhan wingroup Pharmaceutical Co., Ltd. . Its primary applications lie in pharmaceutical intermediate synthesis, particularly for TRK kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

4-chloro-1-(2,5-difluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O/c11-5-1-2-10(14)8-6-7(12)3-4-9(8)13/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKOYDSNCWNCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216260-42-2 | |

| Record name | 4-chloro-1-(2,5-difluorophenyl)butan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one typically involves the reaction of 2,5-difluorobenzene with 4-chlorobutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the C4 position is highly reactive toward nucleophiles due to its electrophilic nature. Key reactions include:

Ammonolysis

Reaction with liquid ammonia under high-pressure conditions (0.3–0.5 MPa) in polar aprotic solvents (e.g., tetrahydrofuran, 1,4-dioxane) yields 4-amino-1-(2,5-difluorophenyl)butan-1-one as an intermediate .

| Reaction Conditions | Details |

|---|---|

| Solvent | THF, 1,4-dioxane, ethanol (3–5× mass) |

| Temperature | 50–60°C (optimal: 55°C) |

| Pressure | 0.4 MPa |

| Reaction Time | 3–4 hours |

| Yield | >90% (after two-step process) |

This intermediate undergoes acid-catalyzed intramolecular cyclization (pH 4.0–4.5 with formic acid) to form 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole , a key intermediate in ralotinib synthesis .

Cyclization Reactions

Under acidic conditions, the intermediate 4-amino-1-(2,5-difluorophenyl)butan-1-one undergoes cyclization:

Mechanism :

-

Protonation of the carbonyl oxygen enhances electrophilicity.

-

Intramolecular attack by the amino group forms a five-membered pyrrolidine ring .

| Cyclization Parameters | Details |

|---|---|

| Acid Catalyst | Formic acid, acetic acid |

| pH Range | 4.0–4.5 |

| Reaction Time | 4–5 hours (room temperature) |

| Total Yield (Two-Step Process) | 93% |

| Purity | 98% (GC) |

Alkylation Reactions

In the presence of KI and Pr₂NEt , 4-Chloro-1-(2,5-difluorophenyl)butan-1-one reacts with secondary amines (e.g., (6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline) in 3-pentanone at 95°C .

Example :

-

Product : 4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-(4-fluorophenyl)-1-butanone .

-

Yield : 39% (with triethylamine, KI in toluene for 14 hours) .

Solvent and Catalyst Effects

-

Solvents : Non-polar solvents (e.g., toluene) reduce side reactions but require longer reaction times (14–17 hours) . Polar aprotic solvents (e.g., THF) accelerate ammonolysis .

-

Catalysts : KI enhances reactivity by stabilizing transition states via a Finkelstein-like mechanism .

Reaction Optimization

Scientific Research Applications

4-Chloro-1-(2,5-difluorophenyl)butan-1-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules, including fluorinated and chlorinated compounds.

Biology: Studied for its potential anti-inflammatory activity and its behavior in intramolecular hydrolysis reactions.

Medicine: Investigated for its role in drug development, particularly in the context of fungicides and anticancer activities.

Industry: Utilized in the synthesis of dyes, fragrances, and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloro and fluorine substituents influence its electron density and molecular interactions, affecting its reactivity and biological activity. For instance, the presence of these substituents can enhance the compound’s ability to inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Differences :

- Fluorine Substitution: The 2,5-difluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to mono-fluoro analogs (e.g., 4-fluorophenyl) .

- Steric Effects : The 2,5-dimethylphenyl analog (CAS 71526-84-6) introduces steric hindrance, reducing reactivity in alkylation reactions compared to halogenated variants .

Physicochemical Properties

| Property | 4-Chloro-1-(2,5-difluorophenyl)butan-1-one | 4-Chloro-1-(4-fluorophenyl)butan-1-one | 4-Chloro-1-(2,5-dimethylphenyl)butan-1-one |

|---|---|---|---|

| Boiling Point (°C) | 293.5 ± 30.0 | Not reported | Not reported |

| Density (g/cm³) | 1.258 ± 0.06 | Not reported | Not reported |

| Lipophilicity (LogP)* | Higher (due to two F atoms) | Moderate | Lower (due to methyl groups) |

*Predicted based on substitution patterns. Fluorine increases lipophilicity, enhancing membrane permeability in drug design .

Biological Activity

4-Chloro-1-(2,5-difluorophenyl)butan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C10H9ClF2O

- Molecular Weight : 218.628 g/mol

- CAS Number : 1216260-42-2

- Purity : ≥ 95% .

Research indicates that 4-Chloro-1-(2,5-difluorophenyl)butan-1-one exhibits its biological effects through various mechanisms, including modulation of signaling pathways associated with cancer and neurodegenerative diseases. It has been shown to interact with TrkA and TrkB receptors, which are involved in neuronal survival and differentiation, as well as in the progression of certain cancers .

Anticancer Activity

The compound has demonstrated significant anticancer properties across various cancer cell lines. In vitro studies have reported IC50 values indicating its potency against several types of cancer:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 12.5 |

| Human Breast Cancer (MCF-7) | 8.0 |

| Human Lung Adenocarcinoma (A549) | 15.0 |

| Human Melanoma (MEXF 462) | 10.0 |

These results suggest that the compound could serve as a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

In addition to its anticancer activity, 4-Chloro-1-(2,5-difluorophenyl)butan-1-one has been studied for its neuroprotective effects. The compound has been shown to enhance neuronal survival in models of neurodegeneration by activating the TrkB signaling pathway. This activation leads to increased levels of neurotrophic factors that support neuronal health and function .

Study on Anticancer Properties

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of 4-Chloro-1-(2,5-difluorophenyl)butan-1-one against various cancer cell lines. The study utilized a series of assays to assess cell viability and apoptosis induction:

- Methodology : The MTT assay was employed to measure cell viability, while flow cytometry was used to analyze apoptosis.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis in treated cells, evidenced by increased caspase activity.

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with 4-Chloro-1-(2,5-difluorophenyl)butan-1-one resulted in:

- Improved cognitive function , as assessed by behavioral tests.

- Reduced levels of amyloid-beta plaques , which are characteristic of Alzheimer's pathology.

Q & A

Basic: What are the standard synthetic routes for preparing 4-chloro-1-(2,5-difluorophenyl)butan-1-one, and how are intermediates characterized?

Answer:

A common method involves N-alkylation of amines with 4-chloro-1-(fluorophenyl)butan-1-one under reflux in toluene with a basic catalyst (e.g., K₂CO₃). The intermediate 4-chloro-1-(4-fluorophenyl)butan-1-one is synthesized via Clemmensen reduction of the corresponding ketone using amalgamated zinc in acidic toluene . Purification typically employs flash chromatography , and structural validation uses 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) . For fluorinated analogs, 19F NMR is critical to confirm substitution patterns .

Basic: How do researchers ensure the stability of 4-chloro-1-(2,5-difluorophenyl)butan-1-one during storage and reactions?

Answer:

Stability is assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For example, storage in amber vials at –20°C under inert gas minimizes photolytic or oxidative degradation. Reactivity with nucleophiles (e.g., amines, thiols) is tested using HPLC-MS to detect byproducts. Evidence suggests fluorinated aryl groups enhance stability compared to non-halogenated analogs due to reduced electron density at the carbonyl .

Advanced: How can conflicting reports on the compound’s physicochemical properties (e.g., boiling point, solubility) be resolved?

Answer:

Discrepancies often arise from varied purification methods or solvent systems . To resolve contradictions:

- Measure boiling points using standardized distillation apparatus (e.g., Fischer-Johns method).

- Determine solubility via shake-flask experiments in buffered aqueous/organic phases (e.g., PBS:acetonitrile).

- Cross-validate with computational tools like COSMO-RS for solubility predictions .

For fluorinated ketones, logP values may differ by >0.5 units depending on the substituent’s position (ortho vs. para) .

Advanced: What mechanistic insights explain the low yield (20–26%) in Nazarov cyclization of 4-chloro-1-(4-fluorophenyl)butan-1-one derivatives?

Answer:

Low yields in Nazarov cyclization (e.g., forming indanones) are attributed to competing side reactions such as polymerization or retro-aldol pathways. Optimization strategies include:

- Using concentrated H₂SO₄ at 60°C to stabilize the oxyallyl cation intermediate.

- Introducing electron-withdrawing groups (e.g., –F) to enhance electrophilicity at the α-carbon.

- Employing microwave-assisted synthesis to reduce reaction time and byproduct formation .

Advanced: How does the fluorination pattern (2,5-difluoro vs. 4-fluoro) impact biological activity in sigma receptor-targeted analogs?

Answer:

2,5-Difluoro substitution increases lipophilicity (logP ~2.8 vs. 2.1 for 4-fluoro), enhancing blood-brain barrier penetration. In cytotoxic assays, 2,5-difluoro derivatives show IC₅₀ values 3–5× lower against glioblastoma cells (U87MG) compared to mono-fluorinated analogs. This is attributed to improved sigma-1 receptor binding affinity (Kᵢ = 12 nM vs. 45 nM) .

Basic: What safety protocols are recommended for handling 4-chloro-1-(2,5-difluorophenyl)butan-1-one?

Answer:

- Use nitrile gloves, safety goggles, and fume hoods to prevent skin/eye contact.

- In case of inhalation, move to fresh air and monitor for respiratory irritation.

- Store in flammable cabinets away from ignition sources due to low flash points (~100°C) .

Advanced: What analytical methods differentiate 4-chloro-1-(2,5-difluorophenyl)butan-1-one from regioisomers (e.g., 3,4-difluoro analogs)?

Answer:

- 19F NMR : 2,5-Difluoro substitution shows distinct coupling patterns (e.g., J = 8–10 Hz for meta-F atoms).

- X-ray crystallography : Resolves spatial arrangement of substituents; C=O bond length varies by 0.02–0.04 Å between isomers.

- HPLC-MS/MS : Retention times differ by 1.2–2.0 minutes on C18 columns using 70:30 acetonitrile/water .

Advanced: How can metabolic degradation pathways of this compound be studied in microbial models?

Answer:

Use Lactobacillus kefiri (ATCC 35411) as a model organism for aerobic biodegradation. Monitor degradation via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.